![molecular formula C4H7N3S2 B3022333 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 383130-36-7](/img/structure/B3022333.png)
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
The compound 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its potential in pharmaceutical applications due to its diverse biological activities. The thiadiazole moiety is a common feature in molecules that exhibit a wide range of pharmacological properties, including anti-inflammatory and antioxidant activities, as well as the ability to inhibit enzymes like carbonic anhydrase .
Synthesis Analysis
The synthesis of 5-amino-substituted 1,3,4-thiadiazole derivatives, including those with a methylsulfanyl group, typically involves cyclization reactions. For instance, a general method for synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives employs the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method produces high yields and purity of the desired compounds . Although the specific synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For example, the ibuprofen derivative of a thiadiazole compound has been characterized to have a triclinic system with space group P-1, indicating the presence of discrete cations and chloride anions in the crystalline phase . The molecular structure often includes an intramolecular hydrogen bond, which can contribute to the stability of the compound .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including intramolecular cyclization and alkylation. The reactivity of the thiadiazole ring can be influenced by the presence of substituents, such as the methylsulfanyl group, which can participate in further chemical transformations . The specific chemical reactions of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine are not described in the provided papers, but the general reactivity patterns of thiadiazole compounds suggest potential for diverse chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The presence of a thiadiazole ring often imparts certain characteristics, such as partial double bond character in the N-N bond, as evidenced by vibrational spectroscopy . The substituents attached to the thiadiazole core, such as the methylsulfanyl group, can further influence properties like solubility, melting point, and reactivity. The exact physical and chemical properties of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine would require empirical determination through experimental studies.
Future Directions
The 1,3,4-thiadiazole nucleus and its derivatives, including “5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine”, continue to be a significant area of research due to their broad spectrum of biological activities . Future research may focus on the synthesis of new potent antibacterial and antifungal agents, as well as the exploration of other potential pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asPurine nucleotide phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.
Mode of Action
This interaction could lead to changes in the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
If we consider its potential interaction with purine nucleotide phosphorylase, it could influence thepurine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleic acids, which are vital for cell growth and division.
Result of Action
If it does interact with purine nucleotide phosphorylase, it could potentially disrupt the purine salvage pathway, affecting nucleic acid synthesis and, consequently, cell growth and division .
properties
IUPAC Name |
5-(methylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPDTJMUZGJQAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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